
3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine” is a complex organic compound that features a pyridine ring substituted with a pyrrolidine moiety and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Moiety: Starting from a suitable pyrrolidine precursor, the phenylsulfonyl group can be introduced via sulfonylation reactions.
Attachment to Pyridine: The pyrrolidine derivative can then be coupled with a pyridine ring through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl groups.
Reduction: Reduction reactions could target the sulfonyl groups or the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology and Medicine
In biological and medicinal research, it could be investigated for its potential as an enzyme inhibitor, receptor modulator, or therapeutic agent for various diseases.
Industry
Industrially, it might find applications in the development of pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)benzene
- 3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)thiophene
Uniqueness
The uniqueness of “3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine” might lie in its specific substitution pattern, which could confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c19-23(20,15-7-2-1-3-8-15)13-14-6-5-11-18(14)24(21,22)16-9-4-10-17-12-16/h1-4,7-10,12,14H,5-6,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVOIVBGIWPGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CN=CC=C2)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
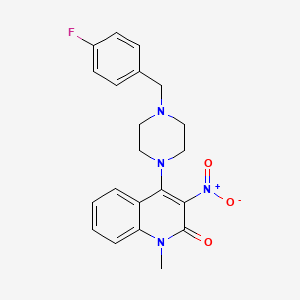
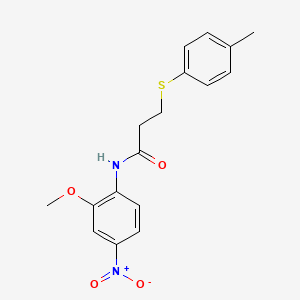
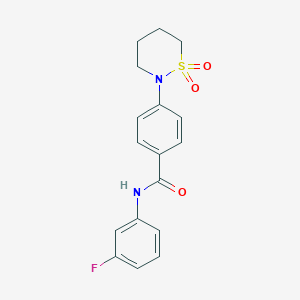
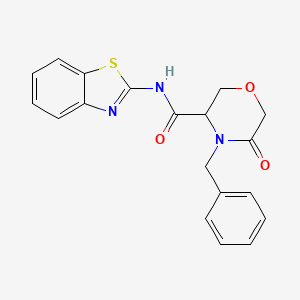
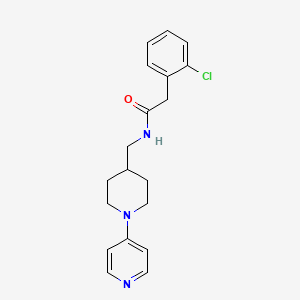
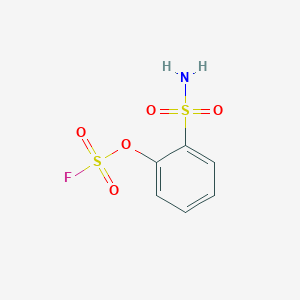
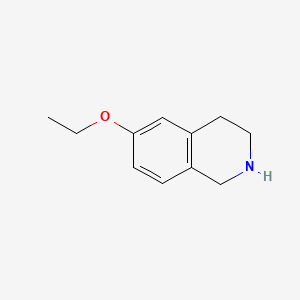
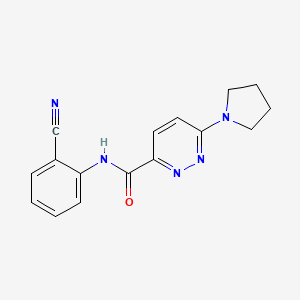
![2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2544554.png)
![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2544556.png)
![N-(2H-1,3-benzodioxol-5-yl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2544558.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2544560.png)
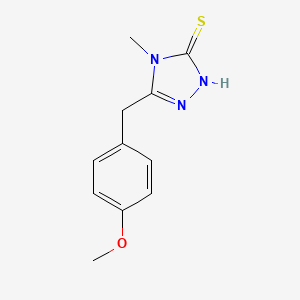
![1-(2-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2544562.png)
